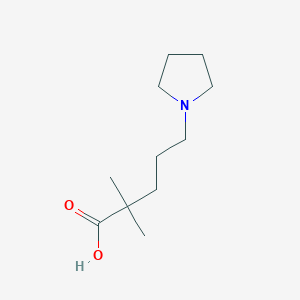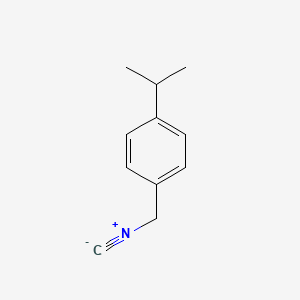
2-(2-(Trifluoromethyl)phenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Trifluoromethyl)phenyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)azetidine can be achieved through several methods. One common approach involves the reaction of an oxazolidine derivative with trimethylsilyl cyanide (TMSCN) to form a diastereomeric mixture of azetidines. Subsequent hydrolysis with sodium hydroxide yields the desired azetidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Trifluoromethyl)phenyl)azetidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)azetidine is primarily driven by its ring strain and the presence of the trifluoromethyl group. The ring strain facilitates various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-(trifluoromethyl)azetidine: Similar structure but with a phenyl group instead of a substituted phenyl ring.
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: A hydrochloride salt form with similar reactivity.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)azetidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other azetidine derivatives. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
Clave InChI |
JMGKZLRIRRJYRU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)





